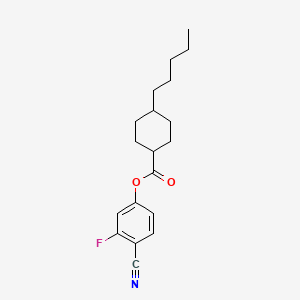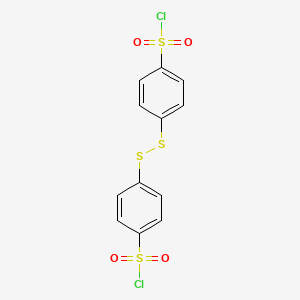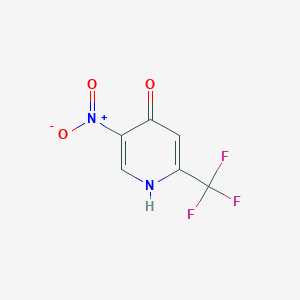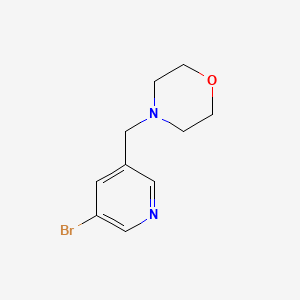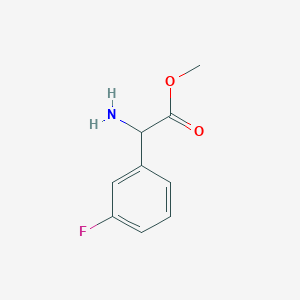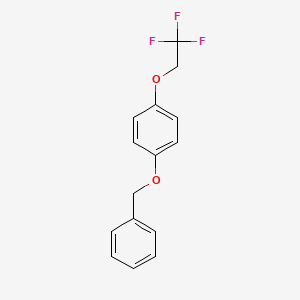
1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene
Übersicht
Beschreibung
1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene, also known as BTFE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a white solid with a molecular weight of 304.29 g/mol and a melting point of 77-80°C. BTFE is widely used in various fields of research, including medicinal chemistry, pharmaceuticals, and material science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene plays a significant role in synthetic organic chemistry, especially in the synthesis of benzyl ethers and esters. The stability and reactivity of related compounds such as 2-benzyloxy-1-methylpyridinium triflate have been explored, revealing their utility in converting alcohols into benzyl ethers upon warming, which occurs in good to excellent yield. This process highlights the compound's relevance in facilitating the synthesis of structurally complex molecules potentially applicable in various scientific fields, including materials science and drug development (Poon & Dudley, 2006).
Organic Synthesis Intermediates
It has been synthesized as an important intermediate in organic synthesis. Its ability to undergo protection and deprotection reactions allows for the introduction of various functional groups, making it valuable in pharmaceuticals, pesticides, and organic material production. This versatility underscores the compound's utility in creating a broad range of chemically and functionally diverse entities (H. We, 2015).
Catalytic Applications
The compound and its derivatives have found applications in catalysis, such as in trifluoromethylation reactions. Methyltrioxorhenium, for instance, catalyzes the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, yielding products with significant chemical diversity. This reactivity is essential for developing novel compounds with potential applications in medicinal chemistry and material science (Mejía & Togni, 2012).
Material Science
In material science, the synthesis and characterization of novel fluorine-containing polyetherimide, involving compounds related to 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene, highlight its importance. These studies contribute to the development of materials with unique properties, such as high thermal stability and chemical resistance, which are critical in advanced technological applications (Yu Xin-hai, 2010).
Novel Reagents and Methodologies
The development of new reagents for O-benzylation, utilizing the smallest unit of benzyl imidate structure, demonstrates the innovative approaches in synthetic chemistry facilitated by compounds like 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene. These methodologies offer efficient and economical routes to benzyl ethers, showcasing the compound's role in enhancing synthetic strategies (Yamada, Fujita, & Kunishima, 2012).
Eigenschaften
IUPAC Name |
1-phenylmethoxy-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)11-20-14-8-6-13(7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCEZWOTFPSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627967 | |
| Record name | 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
200956-20-3 | |
| Record name | 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

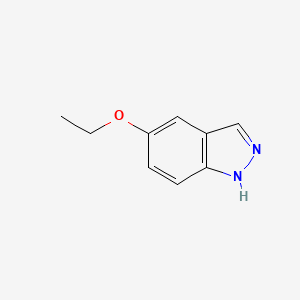
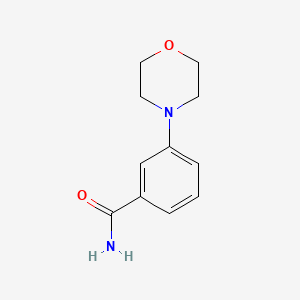
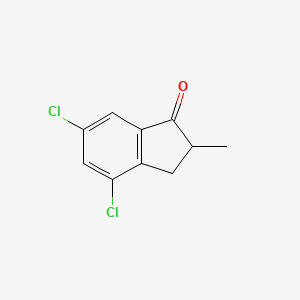
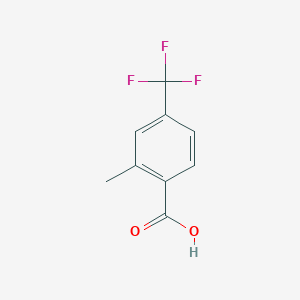
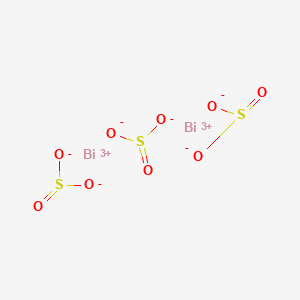
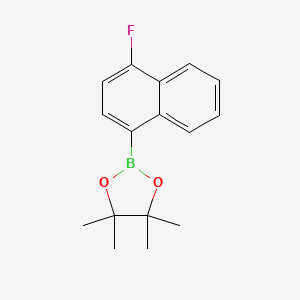
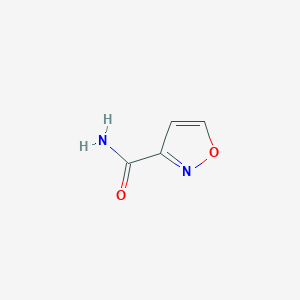
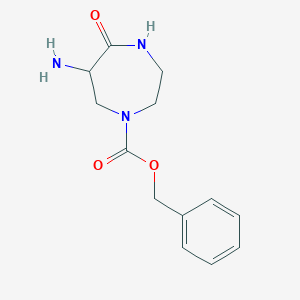
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)
